molecular formula C11H12F3NO B124288 3'-Trifluoromethylisobutyranilide CAS No. 1939-27-1

3'-Trifluoromethylisobutyranilide

Cat. No.: B124288
CAS No.: 1939-27-1
M. Wt: 231.21 g/mol
InChI Key: GETMKVRSDFVVHL-UHFFFAOYSA-N
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Description

3'-Trifluoromethylisobutyranilide, also known as flutamide (CAS: 13311-84-7), is a nonsteroidal antiandrogen (NSAA) with the molecular formula C₁₁H₁₁F₃N₂O₃ and a molecular weight of 276.21 g/mol . Structurally, it features a trifluoromethyl group at the 3' position and a nitro group at the 4' position of the phenyl ring, linked to an isobutyramide moiety . It was developed as a therapeutic agent for androgen-dependent conditions, particularly prostate cancer, by competitively inhibiting androgen receptor (AR) binding and blocking testosterone uptake in target tissues .

Flutamide is administered orally, typically at 250 mg three times daily in clinical practice, and is metabolized to its active form, 2-hydroxyflutamide, which exhibits stronger AR antagonism . Common adverse effects include diarrhea, nausea, hepatotoxicity, and gynecomastia .

Preparation Methods

Acylation of 3-(Trifluoromethyl)aniline with Isobutyryl Chloride

Reaction Mechanism and Standard Protocol

The most direct route to 3'-trifluoromethylisobutyranilide involves the acylation of 3-(trifluoromethyl)aniline using isobutyryl chloride in the presence of a base. This method typically employs triethylamine or solid alkali to neutralize HCl byproducts, enhancing reaction efficiency .

Procedure :

  • Reagent Preparation : 3-(Trifluoromethyl)aniline (1.0 eq) is dissolved in dichloromethane or toluene under inert conditions.

  • Acylation : Isobutyryl chloride (1.2 eq) is added dropwise at −5°C to 40°C, followed by triethylamine (1.5 eq).

  • Work-up : The mixture is stirred for 3–5 hours, quenched with ice water, and extracted with ethyl acetate.

  • Purification : The organic layer is dried over Na₂SO₄, concentrated, and recrystallized from ethanol to yield white crystals .

Optimization and Yield Data

ParameterOptimal ValueYieldSource
Temperature−5°C to 5°C83.3%
SolventDichloromethane81%
BaseTriethylamine79%
Reaction Time3 hours83.3%

Lower temperatures (−5°C) minimize side reactions such as over-acylation, while dichloromethane enhances solubility of the aniline precursor . Recrystallization from ethanol reduces impurities, achieving >98% purity by HPLC .

Nitration-Reduction Cascade from Isobutyranilide Derivatives

Two-Step Synthesis via Nitro Intermediates

This method involves nitration of isobutyranilide followed by reduction to introduce the trifluoromethyl group.

Step 1: Nitration
3-(Trifluoromethyl)isobutyranilide is treated with fuming nitric acid (90%) in concentrated sulfuric acid at 0–5°C. The nitro intermediate precipitates upon quenching with ice water .

Step 2: Reduction
Iron powder (60 g, 1.07 mol) reduces the nitro group in refluxing isobutyric acid under nitrogen, yielding this compound after extraction and recrystallization .

Yield and Conditions

StepReagentsTemperatureTimeYield
1HNO₃, H₂SO₄0–5°C3 h69%
2Fe, Isobutyric AcidReflux4 h81%

This cascade achieves an overall yield of 55–60%, with the reduction step being rate-limiting due to strict anaerobic requirements .

Catalytic Hydrogenation of Chlorinated Precursors

Patent-Based Synthesis (CN103570558A)

A patent route utilizes 2-chloro-5-trifluoromethylaniline as the starting material, which undergoes aminolysis, methylation, and catalytic hydrogenation .

Key Steps :

  • Aminolysis : Reacting 2-chloro-5-trifluoromethylaniline with isobutyryl chloride in dichloromethane.

  • Methylation : Using dimethyl sulfate and butyllithium in tetrahydrofuran.

  • Hydrogenation : Palladium-catalyzed hydrogenation removes the chlorine substituent, yielding this compound .

Performance Metrics

StepCatalystPressureYield
HydrogenationPd/C (5 wt%)1 atm45%

This method offers scalability but requires specialized equipment for high-pressure hydrogenation .

Acid-Catalyzed Hydrolysis of Trifluoromethyl Isobutyramides

Hydrolysis under Acidic Conditions

A novel approach involves hydrolyzing 2-methyl-3-trifluoromethyl isobutyramide in 20% H₂SO₄ at 60–200°C, followed by pH adjustment to isolate the product .

Procedure :

  • Hydrolysis : Reflux the amide in H₂SO₄ for 16 hours.

  • Neutralization : Adjust pH to 9–11 with NaOH, precipitating the product.

Efficiency and Limitations

Acid ConcentrationTemperatureYield
20% H₂SO₄100°C95%

While high-yielding, this method generates acidic waste, necessitating robust neutralization protocols .

Comparative Analysis of Synthesis Methods

Yield and Practicality

MethodAverage YieldCostScalability
Acylation83%$High
Nitration-Reduction60%$$Moderate
Catalytic Hydrogenation45%$$$Low
Acid Hydrolysis95%$High

Industrial Recommendations

For large-scale production, acylation and acid hydrolysis are preferred due to high yields and low reagent costs. Catalytic hydrogenation remains niche due to Pd/C expenses .

Chemical Reactions Analysis

Types of Reactions: 3’-Trifluoromethylisobutyranilide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using catalysts like palladium on carbon or iron powder in acidic conditions.

    Substitution: Reagents like sodium hydroxide or other strong bases are used.

Major Products Formed:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted anilides.

Scientific Research Applications

Organic Chemistry

TFMIBA serves as a reagent in organic synthesis, notably in the preparation of flutamide, a non-steroidal antiandrogen used in prostate cancer treatment. Its unique trifluoromethyl group contributes to the synthesis of complex molecules with diverse functionalities .

Biological Research

Studies have indicated that TFMIBA interacts with androgen receptors, although its specific biological effects are less documented compared to flutamide. Research has focused on its role as an impurity in flutamide formulations and how this might affect pharmacodynamics .

Case Study: Androgen Receptor Interaction

  • A study demonstrated that TFMIBA could influence androgen receptor binding affinities, impacting the efficacy of flutamide in therapeutic contexts. This underscores the importance of understanding impurities in drug formulations .

Medical Applications

TFMIBA is primarily recognized for its role as an intermediate in the synthesis of flutamide. Its mechanism involves blocking androgen receptors, thereby inhibiting testosterone's action—critical for treating prostate cancer .

Clinical Relevance:

  • Research has shown that TFMIBA's presence as an impurity can affect the therapeutic outcomes of flutamide, necessitating further investigation into its biological activity and safety profiles .

Industrial Applications

In addition to its pharmaceutical applications, TFMIBA is utilized in the production of agrochemicals and other industrial chemicals. Its stability and unique properties make it suitable for various chemical processes .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsPrimary Application
Flutamide Non-steroidal antiandrogenProstate cancer treatment
Cyproterone Acetate AntiandrogenHormonal therapy
TFMIBA Trifluoromethyl groupIntermediate for flutamide synthesis

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Antiandrogenic Compounds

The following table and analysis compare 3'-trifluoromethylisobutyranilide (flutamide) with structurally and functionally related NSAAs, focusing on pharmacological profiles, efficacy, and clinical applications.

Table 1: Comparative Analysis of Antiandrogens

Parameter This compound (Flutamide) Bicalutamide Hydroxyflutamide (Active Metabolite)
CAS Number 13311-84-7 90357-06-5 528903-66-8
Molecular Weight 276.21 g/mol 430.38 g/mol 292.21 g/mol
Therapeutic Use Prostate cancer, hirsutism, acne Prostate cancer Prostate cancer (via flutamide metabolism)
Dosage Regimen 250 mg three times daily 50 mg once daily N/A (metabolite of flutamide)
Half-Life 5–6 hours 5–7 days ~8 hours
Key Structural Features 3'-CF₃, 4'-NO₂, isobutyramide 4'-cyano, sulfonyl linker 2-hydroxy metabolite of flutamide
Mechanism Competitive AR antagonism Non-competitive AR binding Enhanced AR antagonism
Common Side Effects Hepatotoxicity, gastrointestinal distress, gynecomastia Gynecomastia, hot flashes Similar to flutamide
Resistance Mechanisms AR mutations, overexpression AR splice variants Shared with flutamide

Key Findings:

Pharmacokinetics: Flutamide requires frequent dosing (three times daily) due to its short half-life (~6 hours), whereas bicalutamide’s extended half-life (5–7 days) allows once-daily administration, improving patient compliance . Bicalutamide’s sulfonyl linker and 4'-cyano group enhance metabolic stability, reducing first-pass liver effects compared to flutamide, which is associated with higher hepatotoxicity risk .

Efficacy and Clinical Use: Flutamide was among the first NSAAs used for prostate cancer but is often replaced by bicalutamide due to the latter’s improved safety profile and comparable efficacy in androgen deprivation therapy . In metastatic prostate cancer, bicalutamide (50 mg/day) demonstrated non-inferiority to flutamide in survival outcomes, with fewer severe gastrointestinal adverse events .

Metabolism and Active Derivatives :

  • Flutamide’s metabolite, 2-hydroxyflutamide, exhibits 20–30 times greater AR-binding affinity than the parent compound, contributing to its therapeutic effect but also potentiating hepatotoxicity .
  • Bicalutamide lacks active metabolites, relying on direct AR binding, which may reduce off-target toxicity .

Resistance Profiles: Both compounds face resistance via AR mutations (e.g., T878A) and splice variants (e.g., AR-V7). However, bicalutamide’s non-competitive binding may delay resistance compared to flutamide’s competitive mechanism .

Biological Activity

3'-Trifluoromethylisobutyranilide, a compound with the chemical formula C11H11F3N2O3, is a member of the isobutyranilide class. It has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

  • IUPAC Name : 2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
  • CAS Number : 13311-84-7
  • Molecular Weight : 291.21 g/mol
  • Chemical Structure :
    InChI 1S C11H11F3N2O3 c1 6 2 10 17 15 7 3 4 9 16 18 19 8 5 7 11 12 13 14 h3 6H 1 2H3 H 15 17 \text{InChI 1S C11H11F3N2O3 c1 6 2 10 17 15 7 3 4 9 16 18 19 8 5 7 11 12 13 14 h3 6H 1 2H3 H 15 17 }

This compound exhibits various biological activities through interactions with specific molecular targets. Its primary mechanism involves modulation of receptor activity:

  • Androgen Receptor Antagonism : The compound has been shown to inhibit androgen receptor activity, which is crucial for the treatment of androgen-sensitive conditions such as prostate cancer. This antagonistic action can lead to reduced cellular proliferation in androgen-dependent tissues .
  • Inhibition of Enzymatic Activity : Research indicates that it may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic effects against metabolic disorders.

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various assays:

  • Cytotoxicity Assays : The compound has been evaluated for its cytotoxic effects on tumor cell lines using the MTT assay and colony-forming assays. Results indicate significant cytotoxicity at higher concentrations, suggesting potential as an anticancer agent .
  • Cell Migration and Invasion Studies : In vitro studies have demonstrated that this compound can inhibit cell migration and invasion in cancer cell lines, which is critical for metastasis prevention .

Data Table: Summary of Biological Activities

Activity TypeAssay MethodResult
CytotoxicityMTT AssaySignificant at high concentrations
Cell MigrationScratch AssayInhibition observed
Enzyme InhibitionSpecific Enzymatic AssaysInhibition of target enzymes

Case Studies

Several studies have explored the biological effects of this compound in clinical and experimental settings:

  • Study on Prostate Cancer : A study investigated the effects of this compound on prostate cancer cell lines. The results showed a marked reduction in cell viability and proliferation rates compared to controls, supporting its role as a potential therapeutic agent against androgen-dependent tumors .
  • Metabolic Disorders : Another case study focused on the compound's impact on metabolic enzyme activity related to insulin signaling pathways. Findings indicated that it could enhance insulin sensitivity and modulate glucose uptake in vitro, suggesting applications in diabetes management .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4'-nitro-3'-trifluoromethylisobutyranilide (flutamide), and how can reaction yields be improved?

Methodological Answer: The synthesis of 4'-nitro-3'-trifluoromethylisobutyranilide typically involves coupling 4-nitro-3-trifluoromethylaniline with isobutyryl chloride under controlled conditions. Key steps include:

  • Solvent Selection : Tetrahydrofuran (THF) is preferred for its ability to dissolve both reactants and by-products, facilitating efficient mixing .
  • Catalyst Use : Triethylamine (Et₃N) is added to neutralize HCl generated during the reaction, preventing side reactions .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and ensuring completion within 72 hours at room temperature .

Optimization Strategies :

  • Temperature Control : Lower temperatures (0–5°C) reduce nitro group degradation.
  • Purification : Column chromatography with silica gel improves purity (>98%) for pharmacological studies .

Table 1: Synthetic Conditions and Yields

ParameterConditionYield (%)Purity (%)
Solvent (THF)Room temperature7895
Catalyst (Et₃N)2 equivalents8598
Reaction Time72 hours9099

Q. How is 4'-nitro-3'-trifluoromethylisobutyranilide characterized structurally, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ -62 ppm .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding antiandrogenic activity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₁H₁₁F₃N₂O₃; 276.21 g/mol) with <2 ppm error .

Q. What is the mechanism of action of 4'-nitro-3'-trifluoromethylisobutyranilide as an antiandrogen?

Methodological Answer: The compound competitively inhibits androgen receptor (AR) binding:

  • In Vitro Assays : AR ligand-binding domain (LBD) studies show IC₅₀ values of 0.8–1.2 µM, outperforming earlier analogs .
  • Transcriptional Repression : Reduces AR-driven gene expression (e.g., PSA) by 90% at 10 µM in LNCaP cells .
  • Metabolite Activity : Hydroxyflutamide, its active metabolite, prolongs AR antagonism through covalent modifications .

Q. What pharmacological parameters define the therapeutic window of 4'-nitro-3'-trifluoromethylisobutyranilide?

Methodological Answer: Key parameters include:

  • Dose Range : 0.1–50 mg/kg/day in preclinical models, with efficacy plateauing at 25 mg/kg .
  • Therapeutic Index (TI) : TI >10 (LD₅₀ = 500 mg/kg vs. ED₅₀ = 45 mg/kg) .
  • Half-Life : 5–8 hours in rodents, necessitating twice-daily dosing .

Table 2: Pharmacokinetic Profile in Rodents

ParameterValue (Mean ± SD)
Cₘₐₓ (mg/L)12.3 ± 2.1
Tₘₐₓ (h)2.5 ± 0.3
AUC₀–₂₄ (mg·h/L)98.7 ± 15.4

Advanced Research Questions

Q. How do in vitro and in vivo efficacy data for 4'-nitro-3'-trifluoromethylisobutyranilide correlate, and what factors explain discrepancies?

Methodological Answer: Discrepancies arise due to:

  • Metabolic Activation : In vitro systems lack hepatic enzymes to convert flutamide to hydroxyflutamide, its active form .
  • Protein Binding : Serum albumin reduces free drug availability in vivo by 40–60% .
  • Tumor Microenvironment : Hypoxia in xenografts downregulates AR expression, reducing drug sensitivity .

Validation Strategy :

  • Co-administer CYP3A4 inhibitors (e.g., ketoconazole) to mimic in vitro metabolism in vivo .

Q. What molecular mechanisms drive resistance to 4'-nitro-3'-trifluoromethylisobutyranilide in prostate cancer?

Methodological Answer: Resistance mechanisms include:

  • AR Mutations : F876L and T877A mutations reduce ligand-binding affinity by 20-fold .
  • Constitutive Activation : Bypass signaling via glucocorticoid receptors (GR) restores oncogenic transcription .
  • Metabolic Inactivation : Upregulation of UDP-glucuronosyltransferases (UGTs) accelerates drug clearance .

Experimental Models :

  • Use CRISPR-edited LNCaP cells with AR-F876L to study mutation-specific resistance .

Q. How can formulation challenges (e.g., stability, bioavailability) be addressed for 4'-nitro-3'-trifluoromethylisobutyranilide?

Methodological Answer:

  • Excipient Optimization : Lactose and starch improve tablet stability (<5% degradation over 24 months) .
  • Nanoencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability by 300% .

Table 3: Formulation Stability Under Accelerated Conditions (40°C/75% RH)

FormulationDegradation (%) at 6 Months
Tablet (Lactose)4.2
Capsule (PLGA)1.8

Q. How should researchers address contradictory data on 4'-nitro-3'-trifluoromethylisobutyranilide’s efficacy across studies?

Methodological Answer:

  • Meta-Analysis : Pool data from ≥10 studies using fixed/random-effects models to identify outliers .
  • Dose-Response Reassessment : Validate ED₅₀ values across cell lines (e.g., PC3 vs. LNCaP) to rule out model-specific biases .

Q. What mechanisms underlie rare adverse effects (e.g., vertigo) observed with 4'-nitro-3'-trifluoromethylisobutyranilide?

Methodological Answer:

  • Neurovascular Hypothesis : Nitroso metabolites may transiently inhibit cerebral blood flow, validated via Doppler ultrasonography in preclinical models .
  • Electrolyte Imbalance : Drug-induced hypokalemia (serum K⁺ <3.5 mM) alters vestibular function .

Q. How can biomarkers predict therapeutic response to 4'-nitro-3'-trifluoromethylisobutyranilide?

Methodological Answer:

  • Genomic Profiling : AR-V7 splice variant expression correlates with 80% resistance .
  • Circulating Tumor Cells (CTCs) : Enumeration of AR⁺ CTCs via CellSearch® predicts progression-free survival (PFS) (AUC = 0.89) .

Properties

IUPAC Name

2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c1-7(2)10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETMKVRSDFVVHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5057674
Record name 3-Trifluoromethylisobutyranilide
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Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1939-27-1
Record name 2-Methyl-N-[3-(trifluoromethyl)phenyl]propanamide
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Record name 3-Trifluoromethylisobutyranilide
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Retrosynthesis Analysis

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